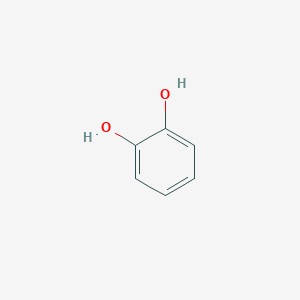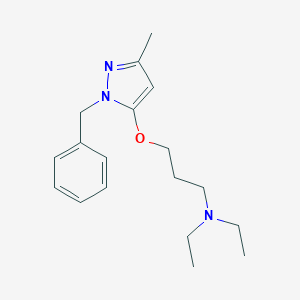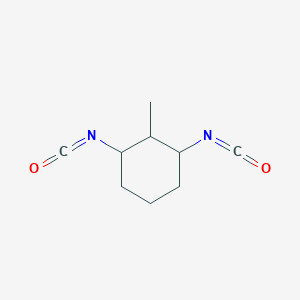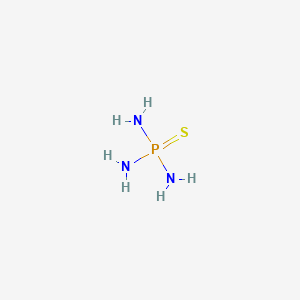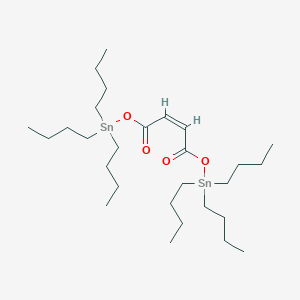
Bis(tributyltin) maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tributyltin) maleate is an organotin compound that has been studied for its potential applications in scientific research. It is synthesized through a specific method and has been shown to have certain biochemical and physiological effects.
Wirkmechanismus
The mechanism of action for bis(tributyltin) maleate is not fully understood. However, it is believed to work by disrupting cell membranes and inhibiting enzyme activity. This leads to the death of cancer cells and the inhibition of microbial and fungal growth.
Biochemical and Physiological Effects:
Bis(tributyltin) maleate has been shown to have certain biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of certain microbes and fungi. It has also been shown to have immunomodulatory effects, which may make it useful in treating certain autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bis(tributyltin) maleate in lab experiments is its ability to selectively target cancer cells and certain microbes and fungi. This makes it a potentially useful tool for studying these types of cells. However, one limitation is its toxicity, which may make it difficult to work with in certain settings.
Zukünftige Richtungen
There are several future directions for research on bis(tributyltin) maleate. One area of interest is its potential use in combination with other drugs or treatments for cancer. Another area of interest is its immunomodulatory effects, which may make it useful in treating autoimmune diseases. Additionally, further research is needed to better understand its mechanism of action and to develop safer and more effective synthesis methods.
Synthesemethoden
Bis(tributyltin) maleate is synthesized through the reaction of tributyltin chloride with maleic acid. The reaction takes place in a solvent, typically dichloromethane, and is catalyzed by a base, such as triethylamine. The product is purified through a series of steps, including extraction and recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(tributyltin) maleate has been studied for its potential applications in scientific research. It has been shown to have antitumor activity, as well as antimicrobial and antifungal properties. It has also been studied for its potential use as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
14275-57-1 |
|---|---|
Produktname |
Bis(tributyltin) maleate |
Molekularformel |
C28H56O4Sn2 |
Molekulargewicht |
694.2 g/mol |
IUPAC-Name |
bis(tributylstannyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b2-1-;;;;;;;; |
InChI-Schlüssel |
YABTYYUIWFCMDW-DYNMZUSMSA-L |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Andere CAS-Nummern |
14275-57-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



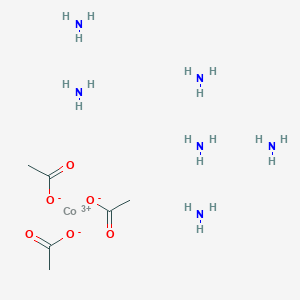
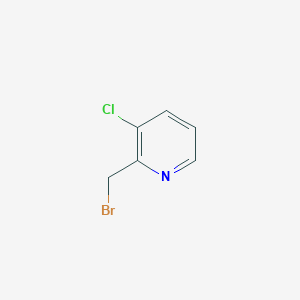
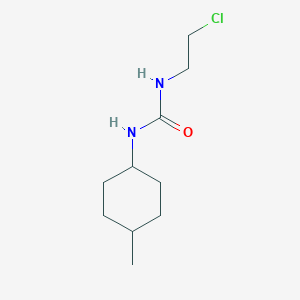
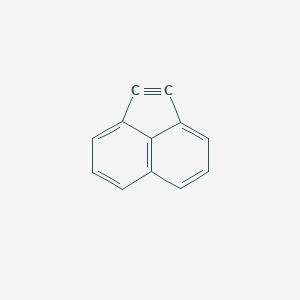
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)
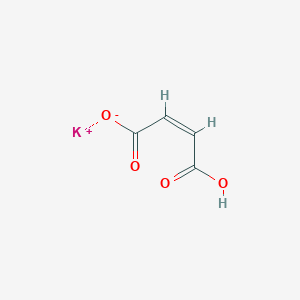
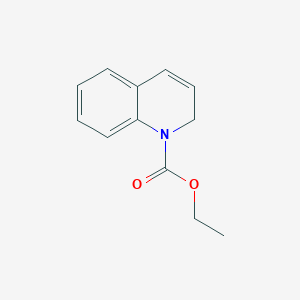
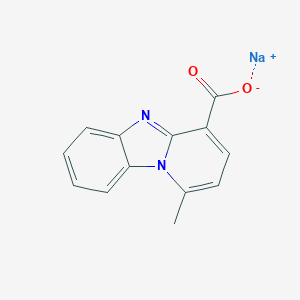
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

